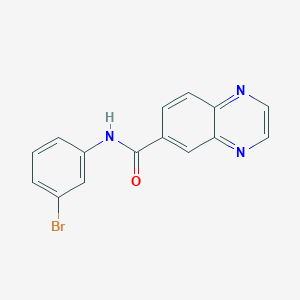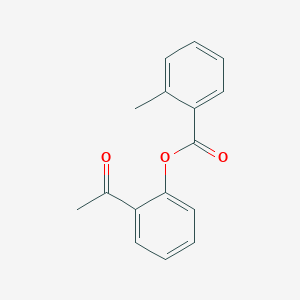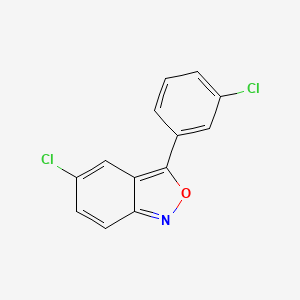![molecular formula C20H23F3N2 B5871640 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5871640.png)
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used recreationally due to its euphoric effects. However, TFMPP has also been the subject of scientific research due to its potential medicinal properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act on the serotonin system in the brain. 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a partial agonist of the 5-HT2A receptor, which means it binds to the receptor and activates it, but not to the same extent as a full agonist. This leads to an increase in serotonin levels in the brain, which can result in the euphoric effects associated with 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine.
Biochemical and Physiological Effects
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions. It has also been shown to increase body temperature, which can be dangerous in individuals who are exposed to high temperatures.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that it has a narrow therapeutic index, which means that the difference between an effective dose and a toxic dose is small. This can make it difficult to study the effects of 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine without causing harm to test subjects.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential as a treatment for anxiety disorders. Another area of interest is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine and its effects on the serotonin system in the brain.
Synthesemethoden
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylbenzyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has anxiolytic properties, which means it can reduce anxiety levels in individuals. It has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-15-6-7-16(2)17(12-15)14-24-8-10-25(11-9-24)19-5-3-4-18(13-19)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFWSTHPRAMYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B5871565.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5871577.png)
![5-[(5-tert-butyl-2-methyl-3-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5871608.png)


![5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5871622.png)
![N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5871626.png)

![2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5871633.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B5871645.png)
![ethyl 3-({[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5871647.png)

![N-[3-(benzoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5871663.png)